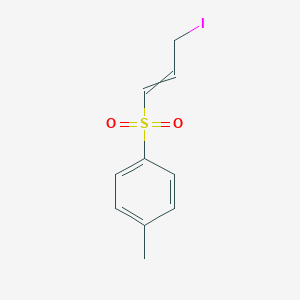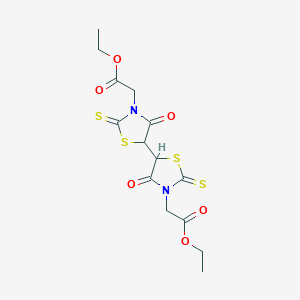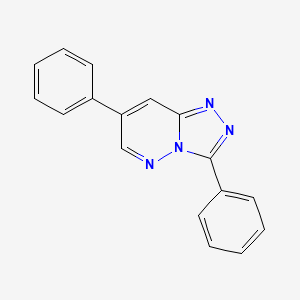![molecular formula C15H13N3O B14342167 6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 104431-85-8](/img/structure/B14342167.png)
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, making them a significant focus in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
The synthesis of 6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The most common synthetic route includes cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like trimethylsilyl cyanide (TMSCN) and sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA yields pyridine N-oxides, while nucleophilic substitution with TMSCN produces cyanopyridines .
Scientific Research Applications
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its ability to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is crucial for its antiplatelet and antihypertensive activities. Additionally, the compound’s structure allows it to interact with various molecular targets and pathways, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
6-phenyl-4,5-dihydro-3(2H)-pyridazinones: These compounds also exhibit cardiovascular effects and have been studied for their hypotensive activity.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have shown antiproliferative activity against cancer cell lines.
3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives: These compounds have demonstrated anticancer activity and EGFR kinase inhibitory properties.
The uniqueness of this compound lies in its specific structure, which allows for a broad range of pharmacological activities and easy functionalization for drug design .
Properties
CAS No. |
104431-85-8 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(4-pyridin-3-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H13N3O/c19-15-8-7-14(17-18-15)12-5-3-11(4-6-12)13-2-1-9-16-10-13/h1-6,9-10H,7-8H2,(H,18,19) |
InChI Key |
FOSONUIQKLCHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


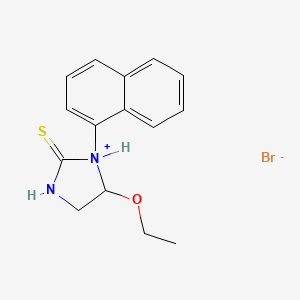
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

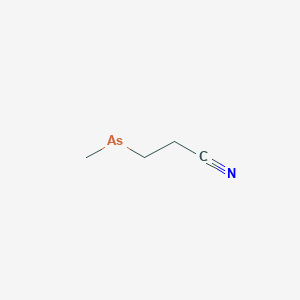
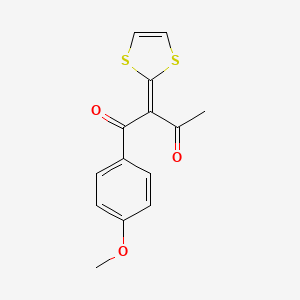

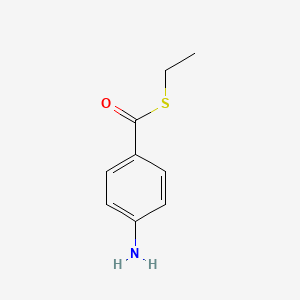

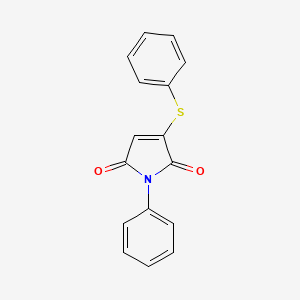
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)

